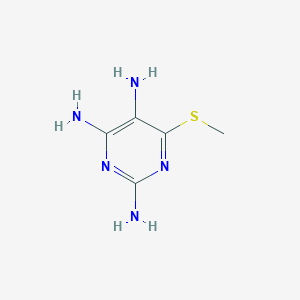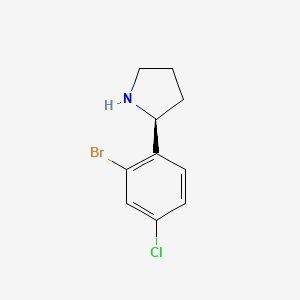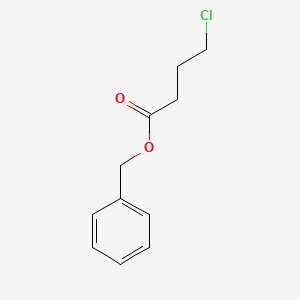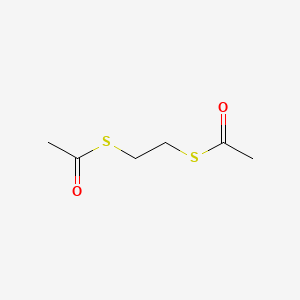![molecular formula C10H16Cl2 B14749981 Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- CAS No. 3212-36-0](/img/structure/B14749981.png)
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups. This compound is part of the norbornane family, which is known for its rigid and stable structure. The presence of chlorine and methyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of chlorine gas to a solution of 1,7,7-trimethylbicyclo[2.2.1]heptane, followed by purification steps such as distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-dihydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 2,6-diketone-1,7,7-trimethylbicyclo[2.2.1]heptane.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
科学的研究の応用
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The rigid structure of the bicyclic system also influences its binding to enzymes and receptors, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-1,7,7-trimethyl-: Similar structure but with only one chlorine atom.
Bicyclo[2.2.1]heptane, 2,5-dichloro-1,7,7-trimethyl-: Similar structure with chlorine atoms at different positions.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: Contains a methoxy group instead of chlorine.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and potential applications. The combination of chlorine and methyl groups in a rigid bicyclic structure provides distinct properties that are valuable in various fields of research and industry.
特性
CAS番号 |
3212-36-0 |
|---|---|
分子式 |
C10H16Cl2 |
分子量 |
207.14 g/mol |
IUPAC名 |
2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16Cl2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-8H,4-5H2,1-3H3 |
InChIキー |
SVGJGHKKBJEVMJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC(C1(C(C2)Cl)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



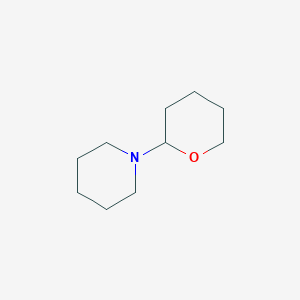
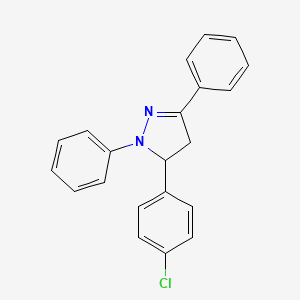

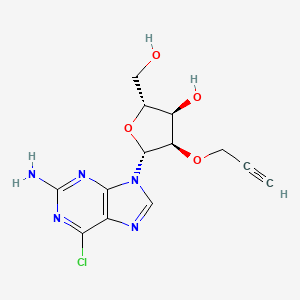
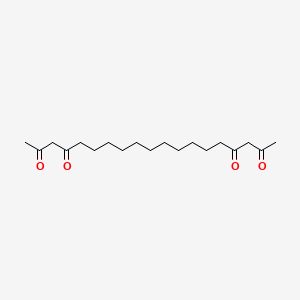
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
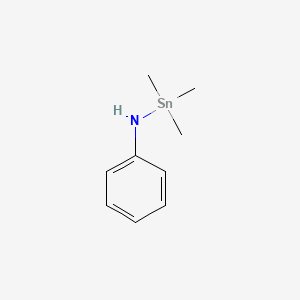
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
